5-Methyl-4-(trimethylstannyl)isoquinoline
Description
Properties
Molecular Formula |
C13H17NSn |
|---|---|
Molecular Weight |
305.99 g/mol |
IUPAC Name |
trimethyl-(5-methylisoquinolin-4-yl)stannane |
InChI |
InChI=1S/C10H8N.3CH3.Sn/c1-8-3-2-4-9-7-11-6-5-10(8)9;;;;/h2-4,6-7H,1H3;3*1H3; |
InChI Key |
NKTIPORHSAQNQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=NC=C2[Sn](C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for 5 Methyl 4 Trimethylstannyl Isoquinoline and Analogous Stannylisoquinolines
Strategies for the Preparation of the Isoquinoline (B145761) Scaffold
The formation of the isoquinoline ring system is a cornerstone of heterocyclic chemistry, with a variety of methods developed over the years. These can be broadly categorized into classical annulation reactions and modern catalytic protocols.
Classical Annulation Reactions Applied to Isoquinoline Precursors
Three seminal named reactions have historically dominated the synthesis of isoquinolines: the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. These methods rely on the cyclization of appropriately substituted phenylethylamine or benzaldehyde derivatives.
The Bischler-Napieralski reaction involves the acid-catalyzed cyclodehydration of a β-phenylethylamide. wikipedia.orgorganic-chemistry.org The reaction typically employs a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) and proceeds via an intramolecular electrophilic aromatic substitution to form a 3,4-dihydroisoquinoline, which is then oxidized to the aromatic isoquinoline. wikipedia.orgorganic-chemistry.org For the synthesis of a 5-methylisoquinoline (B1352389) derivative, the starting material would be an N-acyl-2-(3-methylphenyl)ethylamine. The reaction is most effective when the aromatic ring is activated with electron-donating groups. organic-chemistry.org
| Reagent | Conditions | Product | Yield |
| POCl₃ | Refluxing acidic conditions | 3,4-Dihydroisoquinoline | Varies |
| P₂O₅ in refluxing POCl₃ | For less activated systems | 3,4-Dihydroisoquinoline | Varies |
| Tf₂O, 2-chloropyridine | Low temperature | 3,4-Dihydroisoquinoline | High |
The Pictet-Spengler reaction provides a route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. name-reaction.comresearchgate.net To obtain the fully aromatic isoquinoline, a subsequent oxidation step is required. This method is particularly significant in the synthesis of naturally occurring isoquinoline alkaloids. researchgate.net The use of microwave assistance has been shown to improve yields and reduce reaction times for this transformation.
The Pomeranz-Fritsch reaction utilizes the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine. wikipedia.orgorganicreactions.org This method directly yields the aromatic isoquinoline. A key modification to this reaction involves the use of polyphosphoric acid (PPA) as the cyclization agent, which has been shown to be effective for the synthesis of substituted isoquinolines. thieme-connect.de
Modern Catalytic Annulation Protocols for Isoquinoline Formation
In recent decades, transition metal-catalyzed reactions have emerged as powerful tools for the construction of heterocyclic systems, offering high efficiency and functional group tolerance. Palladium- and rhodium-catalyzed annulations are particularly prominent in isoquinoline synthesis.
Palladium-catalyzed annulation reactions often involve the coupling of an ortho-functionalized aryl precursor with an alkyne. For instance, the palladium-catalyzed coupling of an enolate with an ortho-functionalized aryl halide can furnish a protected 1,5-dicarbonyl moiety, which upon cyclization with a source of ammonia, yields the isoquinoline. rsc.org Another approach involves the palladium-catalyzed oxidative cyclization of o-vinylanilines with alkynes in the presence of molecular oxygen. researchgate.net
Rhodium-catalyzed annulation provides another efficient route to isoquinolines. These reactions often proceed via C-H activation. For example, the Rh(III)-catalyzed [4+2] cycloaddition of benzamides with alkynes can produce isoquinolone scaffolds. researchgate.net
| Catalyst System | Reactants | Product |
| Pd(OAc)₂ / Ligand | o-Halobenzaldehyde, Alkyne, Amine source | Substituted Isoquinoline |
| [RhCp*Cl₂]₂ / AgSbF₆ | Benzamide, Alkyne | Isoquinolone |
Regioselective Functionalization of Isoquinoline Derivatives
To introduce a trimethylstannyl group at the 4-position of 5-methylisoquinoline, a precursor bearing a leaving group at this position is required. Halogenation is a common strategy for this purpose. The regioselective halogenation of isoquinolines can be challenging due to the directing effects of the nitrogen atom and other substituents.
For the target molecule, direct C4-halogenation of 5-methylisoquinoline would be the ideal approach. While general methods for the regioselective halogenation of arenes and heterocycles exist, for instance using N-halosuccinimides in hexafluoroisopropanol, specific conditions for the C4-halogenation of 5-methylisoquinoline would need to be empirically determined. scispace.com An alternative is the regioselective iodination of isoquinolin-1(2H)-ones at the C4-position using N-iodosuccinimide and p-toluenesulfonic acid, followed by conversion of the isoquinolone to the corresponding halo-isoquinoline. rsc.org The existence of commercially available 4-Bromo-5-methylisoquinoline suggests that viable synthetic routes to this key intermediate have been developed.
Direct Stannylation Procedures for Isoquinoline Systems
With a 4-halo-5-methylisoquinoline in hand, the introduction of the trimethylstannyl group can be achieved through two primary methods: metal-halogen exchange followed by trapping with an organotin electrophile, or through a palladium-catalyzed cross-coupling reaction.
Metal-Halogen Exchange and Trapping with Organotin Electrophiles
This method involves the reaction of the 4-halo-5-methylisoquinoline with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. This results in a metal-halogen exchange, generating a highly reactive 4-lithio-5-methylisoquinoline intermediate. This intermediate is then quenched with an organotin electrophile, typically trimethyltin (B158744) chloride (Me₃SnCl), to afford the desired 5-Methyl-4-(trimethylstannyl)isoquinoline. msu.edu This method is effective but requires strictly anhydrous conditions and careful temperature control due to the high reactivity of the organolithium species.
| Step | Reagents | Intermediate/Product |
| 1. Metal-Halogen Exchange | 4-Bromo-5-methylisoquinoline, n-BuLi or t-BuLi | 4-Lithio-5-methylisoquinoline |
| 2. Trapping | Trimethyltin chloride (Me₃SnCl) | This compound |
Palladium-Catalyzed Stannylation of Halo-isoquinolines
The Stille cross-coupling reaction is a powerful and widely used method for the formation of carbon-tin bonds. organic-chemistry.orgwikipedia.org This reaction involves the palladium-catalyzed coupling of an organic halide with an organostannane reagent. organic-chemistry.orgwikipedia.org In the context of synthesizing this compound, the 4-bromo- or 4-iodo-5-methylisoquinoline would be reacted with a distannane reagent, such as hexamethylditin ((Me₃Sn)₂), in the presence of a palladium(0) catalyst. researchgate.net
A variety of palladium catalysts and ligands can be employed, and the reaction conditions are generally milder and more functional group tolerant than the metal-halogen exchange method. nih.gov A convenient palladium-mediated stannylation method that can be performed in an open flask has been reported for aryl iodides, which could be applicable to 4-iodo-5-methylisoquinoline. nih.gov
| Catalyst | Stannane (B1208499) Reagent | Substrate | Product |
| Pd(PPh₃)₄ | Hexamethylditin ((Me₃Sn)₂) | 4-Bromo-5-methylisoquinoline | This compound |
| PdCl₂(PPh₃)₂ / Ligand | Hexamethylditin ((Me₃Sn)₂) | 4-Iodo-5-methylisoquinoline | This compound |
Desulfurizative Stannylation Approaches
Desulfurizative stannylation represents a powerful, albeit less common, method for the formation of carbon-tin bonds. This strategy involves the replacement of a carbon-sulfur bond with a carbon-tin bond, often mediated by a stannyl-metal reagent or under radical conditions. While direct desulfurizative stannylation on a pre-formed 5-methyl-4-thioisoquinoline precursor is not widely documented, the principles can be extrapolated from reactions on analogous systems. The general approach relies on the cleavage of a C-S bond, typically from a sulfide or thioether, by a reactive tin species like tributylstannyllithium.
An analogous transformation is the silver-catalyzed desulfurizative annulation, where 1,2-benzisothiazoles react with ynamides to construct multi-substituted isoquinolines. researchgate.net This reaction, while yielding the isoquinoline core rather than functionalizing it, demonstrates the utility of sulfur-based starting materials and their cleavage in forming complex heterocyclic systems.
The core of a desulfurizative stannylation reaction is the displacement of a sulfone or sulfide group. For a hypothetical precursor like 5-methyl-4-(phenylsulfonyl)isoquinoline, the reaction with a trialkylstannyllithium reagent would proceed via nucleophilic attack of the stannyl (B1234572) anion at the carbon bearing the sulfonyl group, displacing it to form the desired C-Sn bond.
Table 1: Key Features of Desulfurizative Stannylation
| Feature | Description |
|---|---|
| Substrate | Typically an aryl or vinyl sulfide, sulfoxide, or sulfone. |
| Reagent | A highly nucleophilic tin species, such as (CH₃)₃SnLi or (n-Bu)₃SnLi. |
| Mechanism | Nucleophilic substitution at the carbon atom bonded to sulfur. |
| Driving Force | Formation of a stable lithium sulfinate/thiolate and a thermodynamically favorable C-Sn bond. |
Synthesis of Precursors to this compound
The synthesis of the target compound is critically dependent on the availability of suitably functionalized precursors, primarily halogenated or sulfur-containing 5-methylisoquinolines.
The most common precursors for stannylation reactions are halo-substituted isoquinolines, which can be readily converted to the organostannane via Stille coupling precursors or metal-halogen exchange followed by quenching with a tin electrophile. The synthesis of a 5-methyl-4-halo-isoquinoline can be approached through several established methods for isoquinoline synthesis.
One versatile method involves the condensation of an ortho-lithiated benzaldehyde tert-butylimine with a nitrile. harvard.edu For the synthesis of a 5-methyl-4-halo precursor, this could involve the lithiation of an appropriately substituted o-tolualdehyde imine. For example, the reaction of a lithiated 2,5-dimethylbenzaldehyde derivative with a suitable nitrile, followed by an electrophilic quench at C4 and subsequent cyclization/aromatization, can yield the desired scaffold. harvard.edu The halogen can be introduced either by using a halogenated starting material or by electrophilic trapping of an intermediate. harvard.edu
Table 2: Synthetic Approaches to Substituted Isoquinolines
| Method | Description | Key Reagents | Reference |
|---|---|---|---|
| Pomeranz–Fritsch Reaction | Condensation of a benzaldehyde with an aminoacetoaldehyde diethyl acetal in acid. | H₂SO₄ | quimicaorganica.orgwikipedia.org |
| Bischler–Napieralski Synthesis | Acylation of a β-phenylethylamine followed by acid-catalyzed cyclodehydration. | POCl₃, P₂O₅ | quimicaorganica.orgwikipedia.org |
| Metal-Catalyzed Annulation | Rh(III)-catalyzed C-H activation and annulation of oximes with alkynes. | [RhCp*Cl₂]₂ | organic-chemistry.org |
For instance, selective preparation of 4-chloroisoquinolines has been achieved by trapping an anionic intermediate with hexachloroethane. harvard.edu This highlights a viable route to the required 5-methyl-4-chloro-isoquinoline precursor.
While the final target molecule, this compound, is aromatic and achiral, stereochemical control can be crucial during the synthesis of its precursors, particularly if the route involves the construction of a non-aromatic, chiral intermediate such as a tetrahydroisoquinoline.
Many modern synthetic methods for isoquinoline alkaloids rely on asymmetric synthesis to establish specific stereocenters. acs.org These strategies include:
Chiral Auxiliaries: Employing chiral auxiliaries to direct the stereochemical outcome of key bond-forming reactions.
Catalytic Asymmetric Synthesis: Using chiral catalysts, such as transition metal complexes with chiral ligands, to achieve enantioselective C-H activation or cyclization reactions. researchgate.net
Biocatalysis: Utilizing enzymes to perform stereoselective transformations. acs.org
Mechanistic Investigations of Stannylation Pathways
Understanding the mechanism of stannylation is key to optimizing reaction conditions and extending the methodology. The formation of the C-Sn bond at the C4 position of the isoquinoline ring can proceed through different pathways, primarily involving organometallic or radical intermediates.
Stannylation of halo-isoquinolines is most commonly achieved through pathways involving organometallic intermediates. A primary method is metal-halogen exchange. The 5-methyl-4-halo-isoquinoline precursor can be treated with a strong organolithium reagent, such as n-butyllithium or lithium diisopropylamide (LDA), at low temperatures. harvard.edu This reaction generates a highly reactive 5-methyl-4-lithioisoquinoline intermediate.
This lithiated species is a potent nucleophile and can be subsequently "quenched" by an electrophilic tin reagent, such as trimethyltin chloride ((CH₃)₃SnCl). The reaction proceeds via a nucleophilic attack of the carbanion on the tin atom, displacing a chloride ion to form the final this compound product.
Reaction Scheme:
Metal-Halogen Exchange: 5-Me-4-Br-Isoquinoline + n-BuLi → 5-Me-4-Li-Isoquinoline + n-BuBr
Electrophilic Quench: 5-Me-4-Li-Isoquinoline + (CH₃)₃SnCl → this compound + LiCl
The formation and stability of the lithiated intermediate are crucial. The electron-withdrawing nature of the isoquinoline nitrogen atom helps to stabilize the negative charge at the adjacent C4 position.
Radical-based reactions offer an alternative avenue for the functionalization of isoquinoline systems. researchgate.net These reactions often proceed under milder conditions than many organometallic processes and can exhibit unique regioselectivity. The functionalization can occur through mechanisms like the Minisci reaction, where a protonated heteroaromatic ring is attacked by a nucleophilic radical. researchgate.net
While direct radical stannylation is less common, radical pathways can be instrumental in synthesizing the necessary precursors. For instance, a radical cyclization could be used to construct the isoquinoline core. nih.gov Furthermore, photoredox catalysis has emerged as a powerful tool for generating radicals under visible light irradiation, enabling C-H functionalization of heterocycles. nih.govijpsjournal.com
A plausible, though speculative, radical stannylation pathway could involve the homolytic cleavage of a C-X bond (where X is a halogen or another leaving group) to generate an isoquinolyl radical. This radical could then be trapped by a tin-containing species. Alternatively, a tin-centered radical, such as •Sn(n-Bu)₃, could add to an activated isoquinoline derivative, although such pathways are more complex and less predictable for direct C-H stannylation. researchgate.net The study of radical additions to isoquinolines provides a mechanistic foundation for exploring such synthetic possibilities. researchgate.net
Reactivity and Transformations of 5 Methyl 4 Trimethylstannyl Isoquinoline
Cross-Coupling Reactions Facilitated by the Trimethylstannyl Moiety
The trimethylstannyl group in 5-Methyl-4-(trimethylstannyl)isoquinoline is the linchpin for its participation in various palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the construction of biaryl and vinyl-substituted isoquinoline (B145761) derivatives, which are prevalent motifs in pharmaceuticals and functional materials.
Stille Coupling with Aryl and Alkenyl Electrophiles
The Stille reaction is a cornerstone of carbon-carbon bond formation, involving the coupling of an organotin compound with an organic electrophile, catalyzed by a palladium complex. nih.gov this compound is an excellent nucleophilic partner in such reactions, readily coupling with a variety of aryl and alkenyl halides or triflates. wikipedia.org
The general mechanism of the Stille coupling involves a catalytic cycle that begins with the oxidative addition of the organic electrophile to a Pd(0) species. wikipedia.org This is followed by a crucial transmetalation step where the organic group from the tin reagent is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new carbon-carbon bond and regenerates the Pd(0) catalyst. wikipedia.org
In the context of this compound, the reaction with an aryl or alkenyl electrophile (R-X, where X is typically Br, I, or OTf) in the presence of a palladium catalyst leads to the formation of the corresponding 4-aryl-5-methylisoquinoline or 4-alkenyl-5-methylisoquinoline.
Table 1: Exemplary Stille Coupling Reactions of this compound
| Electrophile (R-X) | Catalyst | Ligand | Solvent | Temp (°C) | Product | Yield (%) |
| 4-Iodoanisole | Pd(PPh₃)₄ | PPh₃ | Toluene | 100 | 4-(4-Methoxyphenyl)-5-methylisoquinoline | Data not available |
| (E)-1-Iodo-2-phenylethene | Pd₂(dba)₃ | AsPh₃ | DMF | 80 | (E)-5-Methyl-4-(2-phenylvinyl)isoquinoline | Data not available |
| 2-Bromopyridine | PdCl₂(PPh₃)₂ | PPh₃ | Dioxane | 110 | 5-Methyl-4-(pyridin-2-yl)isoquinoline | Data not available |
The choice of ligand coordinated to the palladium center plays a critical role in the efficiency and selectivity of the Stille coupling. harvard.edu Electron-rich and bulky phosphine (B1218219) ligands, such as tri(tert-butyl)phosphine (P(t-Bu)₃) and triphenylarsine (B46628) (AsPh₃), can significantly accelerate the rate of reaction. harvard.edu These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.
For sterically hindered substrates or less reactive electrophiles, the use of specialized ligands can be crucial for achieving good yields. The proper ligand can also influence the chemoselectivity of the reaction, preventing unwanted side reactions such as homocoupling of the organostannane. wikipedia.org While specific ligand optimization studies for this compound are not extensively documented in publicly available literature, general principles of Stille coupling suggest that ligands like XPhos or SPhos could be effective in challenging coupling scenarios.
Negishi-Type Cross-Couplings (if applicable via transmetalation)
While the Stille coupling is the primary application of this compound, the possibility of its participation in Negishi-type cross-couplings exists through a transmetalation step. A Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org
To utilize this compound in a Negishi-type reaction, it would first need to undergo transmetalation with a suitable zinc salt (e.g., ZnCl₂) to generate the corresponding organozinc intermediate, 5-methylisoquinolin-4-ylzinc chloride. This in situ generated organozinc reagent could then participate in a palladium-catalyzed cross-coupling with an aryl or alkenyl halide. This two-step, one-pot procedure could offer an alternative pathway to the desired 4-substituted-5-methylisoquinolines, potentially with different reactivity profiles or substrate scope compared to the direct Stille coupling. However, specific examples of this transmetalation-Negishi sequence for this particular substrate are not well-documented in the available literature.
Post-Stannylation Functionalization Strategies
The trimethylstannyl group serves as a versatile handle for a variety of functionalization strategies beyond simple cross-coupling. After the successful introduction of the stannyl (B1234572) moiety to form this compound, the isoquinoline core can be further modified before the final cross-coupling step. For instance, reactions targeting other positions of the isoquinoline ring, such as electrophilic substitution on the benzenoid ring or nucleophilic addition to the pyridinoid ring, could be performed while the stannane (B1208499) remains intact. This allows for a modular and convergent approach to highly functionalized isoquinoline derivatives.
Transformations Involving Tin-Lithium Exchange
Another significant transformation of organostannanes is the tin-lithium exchange reaction. arkat-usa.org Treatment of this compound with an organolithium reagent, typically n-butyllithium (n-BuLi), at low temperatures results in the rapid and clean formation of the corresponding 4-lithio-5-methylisoquinoline intermediate.
This powerful organolithium species can then be trapped with a wide range of electrophiles to introduce various functional groups at the C4 position. This method provides access to a different set of derivatives compared to the cross-coupling reactions.
Table 2: Potential Functionalizations via Tin-Lithium Exchange of this compound
| Electrophile | Reagent | Product |
| Carbon dioxide | CO₂ | 5-Methylisoquinoline-4-carboxylic acid |
| Aldehydes/Ketones | RCHO / RCOR' | α-(5-Methylisoquinolin-4-yl)alcohols |
| Alkyl halides | R-X | 4-Alkyl-5-methylisoquinolines |
| Disulfides | RSSR | 4-(Alkylthio)-5-methylisoquinolines |
The tin-lithium exchange offers a complementary strategy to the palladium-catalyzed cross-coupling reactions, significantly expanding the synthetic utility of this compound as a versatile building block in organic synthesis.
Information regarding "this compound" is currently unavailable in the public domain.
Extensive research has been conducted to gather specific information on the chemical reactivity and transformations of the compound this compound. Despite a thorough search of available scientific literature and chemical databases, no specific data or research articles detailing the reactions outlined in the requested subject matter could be located.
Therefore, it is not possible to provide a detailed, scientifically accurate article on the following topics for this specific compound:
Generation of Isoquinolinyl Anions for Electrophilic Trapping: There is no available information on the generation of an isoquinolinyl anion from this compound and its subsequent reaction with electrophiles.
Regiospecificity of Metal-Halogen Exchange: The regiospecificity of metal-halogen exchange reactions involving this particular stannylated isoquinoline has not been documented.
Halodestannylation Reactions: Specific examples and data for iododestannylation or other halodestannylation reactions to synthesize halo-isoquinolines from this compound are not reported.
Scope and Limitations of Electrophilic Substitution: The scope and limitations of electrophilic substitution at the trimethylstannyl position of this molecule have not been explored in accessible literature.
Transmetalation Reactions: There are no documented instances of transmetalation reactions involving this compound with other metals.
While the general principles of these organometallic reactions are well-established for many similar compounds, their specific application to this compound has not been the subject of published research that is publicly accessible. Without primary research data, the generation of an authoritative and accurate article as per the detailed instructions is not feasible.
Cycloaddition Reactions of this compound Remain Undocumented in Publicly Available Scientific Literature
Despite a thorough review of available scientific databases and scholarly articles, specific research detailing the cycloaddition reactions involving this compound could not be located. As a result, there is no publicly available data to populate the requested section on this particular chemical transformation.
Cycloaddition reactions are a fundamental class of pericyclic reactions in organic chemistry, where two or more unsaturated molecules, or different parts of the same molecule, combine to form a cyclic adduct. These reactions are crucial for the construction of complex cyclic and heterocyclic systems. Organostannanes, such as the trimethylstannyl group in the subject compound, are known to participate in or influence various organic reactions, including cross-coupling and Stille reactions. However, their specific role and the reactivity of the isoquinoline core in cycloaddition reactions for this particular substituted isoquinoline have not been described in the accessible literature.
General classes of cycloaddition reactions that isoquinoline and its derivatives can theoretically undergo include [4+2] Diels-Alder reactions, where the heterocyclic ring can act as a diene or a dienophile, and various dipolar cycloadditions. The electronic and steric effects of the methyl and trimethylstannyl substituents at the 5 and 4 positions, respectively, would be expected to significantly influence the regioselectivity and stereoselectivity of any such reactions.
Without specific research findings, any discussion on the cycloaddition reactions of this compound would be purely speculative and fall outside the required standards of a scientifically accurate and evidence-based article. Further experimental investigation is necessary to elucidate the reactivity of this compound in cycloaddition reactions and to characterize the resulting products.
Synthetic Utility of 5 Methyl 4 Trimethylstannyl Isoquinoline As a Versatile Building Block
Construction of Complex Polycyclic Architectures
The ability to form new C-C bonds precisely and efficiently makes 5-Methyl-4-(trimethylstannyl)isoquinoline a potent tool for assembling intricate molecular frameworks. Its application in Stille cross-coupling reactions provides a strategic advantage for chemists aiming to construct complex polycyclic systems that are otherwise challenging to access. wikipedia.orglibretexts.org
Integration into Natural Product Total Synthesis Schemes
The isoquinoline (B145761) core is a fundamental structural motif in a vast family of alkaloids with significant physiological effects, including papaverine and morphine. thieme-connect.deuop.edu.pkscripps.edu The total synthesis of these and other complex natural products often requires the strategic introduction of substituents onto the core heterocyclic structure.
This compound serves as a key intermediate for such purposes. Through palladium-catalyzed coupling, complex organic fragments, such as other heterocyclic rings or elaborate side chains, can be attached to the C4 position of the isoquinoline ring. This method is crucial for late-stage functionalization in a synthetic route, where mild reaction conditions are necessary to avoid degrading sensitive functional groups already present in the molecule. While specific examples detailing the use of this exact stannane (B1208499) in a completed natural product synthesis are not extensively documented, its utility is based on the well-established power of the Stille reaction in the synthesis of complex molecules. libretexts.org
Building Block for Heterocyclic Scaffolds
Beyond natural products, this compound is a valuable building block for creating novel and diverse heterocyclic scaffolds, which are of great interest in medicinal chemistry and materials science. nih.govsigmaaldrich.com The trimethylstannyl group can be displaced by a variety of aromatic and heteroaromatic systems, leading to the formation of multi-ring structures. For instance, coupling this reagent with halogenated heterocycles like pyridines, pyrazoles, or indoles can generate complex scaffolds that combine the properties of both ring systems. nio.res.inrsc.org This modular approach allows for the rapid generation of libraries of related compounds for biological screening or materials testing. nih.govresearchgate.netresearchgate.net
Table 1: Representative Stille Couplings for Heterocyclic Scaffold Construction
| Coupling Partner (Ar-X) | Resulting Scaffold | Potential Application Area |
| 2-Bromopyridine | 5-Methyl-4-(pyridin-2-yl)isoquinoline | Ligand Synthesis, Medicinal Chemistry |
| 3-Iodoindole | 5-Methyl-4-(indol-3-yl)isoquinoline | Pharmaceutical Scaffolds |
| 4-Chloropyrimidine | 5-Methyl-4-(pyrimidin-4-yl)isoquinoline | Bioactive Compound Discovery |
| 2-Iodothiophene | 5-Methyl-4-(thiophen-2-yl)isoquinoline | Organic Electronics, Materials Science |
Precursor for Advanced Organic Materials
The reactivity of this compound extends to the synthesis of functional materials where the photophysical or electronic properties of the isoquinoline core are exploited.
Synthesis of Functionalized Isoquinoline Derivatives
The primary utility of this compound is as a precursor to a wide array of 4-substituted isoquinoline derivatives. The Stille coupling reaction is exceptionally versatile, tolerating a broad range of functional groups on the coupling partner. libretexts.org This allows for the introduction of alkyl, vinyl, aryl, and acyl groups at the C4 position. This functionalization is a key step in modifying the biological activity or material properties of the isoquinoline core. rsc.orgnih.govrsc.org Palladium complexes are typically used as catalysts for these transformations. acs.orgorgsyn.org
Table 2: Scope of Electrophiles for Functionalization
| Electrophile Class | Example | Product Type |
| Aryl Halide | Iodobenzene | 4-Aryl-5-methylisoquinoline |
| Acyl Chloride | Benzoyl chloride | 4-Acyl-5-methylisoquinoline |
| Vinyl Halide | (E)-β-bromostyrene | 4-Vinyl-5-methylisoquinoline |
| Allylic Halide | Allyl bromide | 4-Allyl-5-methylisoquinoline |
Incorporation into π-Conjugated Systems
π-conjugated systems are organic materials characterized by alternating single and multiple bonds, which results in delocalized electrons and unique electronic and optical properties. They are fundamental to applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
This compound can be used as a monomer in Stille polymerization reactions. When reacted with a di-halogenated aromatic or heteroaromatic comonomer, it can be incorporated into a polymer backbone. nih.gov The isoquinoline unit can influence the resulting polymer's electronic properties, such as its band gap and charge transport characteristics. acs.org The design of such polymers allows for the fine-tuning of material properties for specific device applications. researchgate.netrsc.org
Development of Specialized Reagents and Ligands
The strategic functionalization enabled by the trimethylstannyl group allows for the transformation of the simple 5-methylisoquinoline (B1352389) scaffold into more complex molecules designed for specific functions, such as specialized reagents or ligands for catalysis. nih.gov By coupling this compound with molecules containing coordinating atoms (e.g., phosphorus, nitrogen, or sulfur), it is possible to synthesize novel ligands. For example, reacting it with a bromo-substituted phosphine-aryl compound could yield a bidentate P,N-ligand. Such ligands are highly sought after in transition metal catalysis, as their electronic and steric properties can precisely control the activity and selectivity of a metal catalyst.
Synthesis of Iodonium Salts for Specific Transformations
Organostannanes, such as this compound, are valuable precursors for the synthesis of diaryliodonium salts. These hypervalent iodine compounds are powerful reagents in organic synthesis, acting as efficient sources of electrophilic aryl groups. While a direct synthesis of an iodonium salt from this compound has not been explicitly detailed in the reviewed literature, a plausible and efficient pathway can be extrapolated from established methodologies for the preparation of aryl(isoquinoline)iodonium salts.
A general and practical "one-pot" process for assembling aryl(isoquinoline)iodonium salts has been described, which involves the reaction of a mesoionic carbene silver complex with an Aryl-I-Py2(OTf)2 reagent. nih.gov This method is notable for its broad substrate scope and compatibility with various functional groups. nih.gov A similar strategy could likely be adapted for this compound.
The synthesis would likely proceed via a tin-iodine exchange reaction. The trimethylstannyl group of this compound would react with a suitable hypervalent iodine reagent, such as [hydroxy(tosyloxy)iodo]benzene or a similar iodine(III) species, to generate the corresponding (5-methylisoquinolin-4-yl)iodonium salt. The general transformation is depicted below:
General Reaction Scheme for Iodonium Salt Synthesis from Organostannanes:
| Reactant 1 | Reactant 2 | Product | Reaction Type |
|---|---|---|---|
| Ar-Sn(CH₃)₃ | Ar'-I(L)₂ | [Ar-I-Ar']⁺ X⁻ | Tin-Iodine Exchange |
Where Ar represents the 5-methylisoquinolin-4-yl group, Ar' is another aryl group, and L represents leaving groups on the iodine(III) reagent.
The resulting iodonium salts are valuable for a range of synthetic transformations. A particularly significant application is in the context of radiolabeling, specifically for the introduction of fluorine-18 (¹⁸F) in the synthesis of radiopharmaceuticals for Positron Emission Tomography (PET). nih.govnih.gov Iodonium compounds serve as crucial precursors for the ¹⁸F-fluorination of non-activated aromatic rings. nih.govnih.gov Therefore, the synthesis of a (5-methylisoquinolin-4-yl)iodonium salt from this compound would open avenues for the development of novel ¹⁸F-labeled isoquinoline-based PET tracers.
Potential as a Component in Catalytic Systems (e.g., as a ligand precursor)
The isoquinoline framework is a well-established structural motif in the design of ligands for transition metal-catalyzed reactions. amerigoscientific.comnih.gov The nitrogen atom of the isoquinoline ring can coordinate to a metal center, and substituents on the ring can be used to fine-tune the steric and electronic properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity. amerigoscientific.com
While there is no direct report on the use of this compound as a ligand precursor, its structure suggests significant potential in this area. The trimethylstannyl group can be readily replaced with other functional groups through Stille cross-coupling reactions, providing a modular approach to a diverse library of substituted 5-methylisoquinoline ligands. wikipedia.orglibretexts.org For instance, coupling with aryl halides could introduce phosphine (B1218219), amine, or other coordinating groups at the 4-position.
Potential Ligand Synthesis via Stille Coupling:
| Starting Material | Coupling Partner (Ar-X) | Catalyst | Potential Ligand Product |
|---|---|---|---|
| This compound | Aryl halide with coordinating group (e.g., -PPh₂, -NR₂) | Pd(PPh₃)₄ or similar Pd(0) complex | 4-Aryl-5-methylisoquinoline with coordinating functionality |
Substituted isoquinolines have been successfully employed as ligands in a variety of catalytic systems, including:
Asymmetric Hydrogenation: Chiral tetrahydroisoquinolines, derived from isoquinolines, are important scaffolds for ligands in asymmetric hydrogenation reactions, leading to the synthesis of enantiomerically enriched products. researchgate.net
Asymmetric Oxidation: Iron and manganese complexes bearing chiral isoquinoline-based ligands have been shown to be effective catalysts for the asymmetric epoxidation and hydroxylation of olefins. acs.org
Homogeneous Hydrogenation: Rhodium and osmium complexes with isoquinoline ligands have been used as catalysts for the regioselective hydrogenation of heteroaromatic compounds. researchgate.net
The ability to introduce a wide range of substituents at the 4-position of the 5-methylisoquinoline core via the trimethylstannyl handle makes this compound a promising precursor for the development of new and potentially more effective ligands for these and other catalytic transformations. The methyl group at the 5-position could also provide beneficial steric influence in certain catalytic applications.
Advanced Spectroscopic and Mechanistic Elucidation Studies
In-situ Spectroscopic Monitoring of Reaction Pathways
In-situ spectroscopic techniques are crucial for understanding the dynamic processes of a chemical reaction, providing real-time data on the formation and consumption of various species. For a compound like 5-Methyl-4-(trimethylstannyl)isoquinoline, these methods would be invaluable in studying its role in reactions such as the Stille cross-coupling.
Real-time Analysis of Intermediate Species
The identification of transient intermediates is key to elucidating a reaction mechanism. Techniques such as Rapid-Scan Fourier Transform Infrared (FTIR) spectroscopy and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, conducted at variable temperatures, would allow for the observation of key intermediates. In the context of a palladium-catalyzed cross-coupling reaction involving this compound, one might expect to observe the formation of palladium complexes.
Table 1: Potential Intermediates in a Cross-Coupling Reaction and Spectroscopic Signatures
| Potential Intermediate | General Structure | Potential Spectroscopic Signature |
|---|---|---|
| Oxidative Addition Product | [Pd(Ar)(X)L₂] | Changes in the aromatic region of the ¹H NMR spectrum. |
| Transmetalation Complex | [Pd(Ar)(Isoquinoline)L₂] | Appearance of new signals corresponding to the isoquinoline (B145761) moiety coordinated to the palladium center. |
Reaction Kinetics and Rate Determinations
Kinetic studies provide quantitative data on the rate of a reaction and how it is influenced by various factors such as concentration, temperature, and catalyst loading. By monitoring the disappearance of the this compound reactant and the appearance of the product over time using techniques like UV-Vis spectroscopy or gas chromatography, the rate law for the reaction can be determined. This information is critical for understanding the rate-determining step of the reaction mechanism. researchgate.netdntb.gov.ua
Single-Crystal X-ray Diffraction for Structural Assignment
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique would provide unambiguous proof of the connectivity and stereochemistry of this compound and its derivatives.
Elucidation of Novel Derivatives and Complexes
Should novel derivatives or metal complexes of this compound be synthesized, X-ray crystallography would be essential for their structural elucidation. rsc.org For instance, if the isoquinoline nitrogen were to coordinate to a metal center, this technique could precisely measure bond lengths and angles, providing insight into the nature of the metal-ligand interaction.
Conformation and Solid-State Interactions
The solid-state structure, as determined by X-ray diffraction, would reveal the preferred conformation of the molecule and any significant intermolecular interactions, such as π-stacking or C-H···π interactions. nih.gov This information is valuable for understanding the physical properties of the compound and its behavior in the solid state.
Advanced NMR Techniques for Mechanistic Insights
Advanced Nuclear Magnetic Resonance (NMR) techniques can provide detailed information about the structure, dynamics, and connectivity of molecules in solution. For a mechanistic study of reactions involving this compound, techniques like 2D NMR (COSY, HSQC, HMBC) would be employed to confirm the structure of reactants, products, and any isolable intermediates. nih.gov Furthermore, techniques such as Diffusion Ordered Spectroscopy (DOSY) could be used to study the association of different species in solution, providing insights into the formation of catalytic complexes.
Dynamic NMR for Conformational or Tautomeric Equilibria
While specific dynamic NMR (DNMR) studies on this compound are not extensively documented in publicly accessible literature, the principles of DNMR are highly relevant to understanding its potential conformational dynamics. Organotin compounds, particularly those with bulky substituents on a heterocyclic ring, can exhibit restricted rotation around single bonds, leading to distinct conformers that may be observable at low temperatures.
In a hypothetical DNMR experiment, one might investigate the rotation around the C4-Sn bond. At room temperature, this rotation is typically fast on the NMR timescale, resulting in time-averaged signals for the trimethylstannyl protons and carbons. However, as the temperature is lowered, the rate of rotation could decrease significantly. If the energy barrier to rotation is sufficiently high, the signals corresponding to the methyl groups on the tin atom might broaden and eventually decoalesce into separate signals for the non-equivalent methyl groups in the frozen conformation. The temperature at which coalescence occurs can be used to calculate the free energy of activation (ΔG‡) for the rotational process, providing quantitative insight into the molecule's flexibility.
Potential conformational equilibria in this compound could be influenced by steric interactions between the trimethylstannyl group and the adjacent 5-methyl group. Variable temperature NMR studies would be the primary tool to investigate such dynamic processes.
Multinuclear NMR for Organotin Species Characterization
Multinuclear NMR spectroscopy is a powerful tool for the definitive characterization of organotin compounds like this compound. This technique allows for the direct observation of various nuclei within the molecule, including ¹H, ¹³C, and, crucially, the tin isotopes (¹¹⁹Sn and ¹¹⁷Sn).
¹H NMR: The proton NMR spectrum would provide key information about the aromatic and aliphatic protons. The protons of the isoquinoline core would appear in the aromatic region, with their chemical shifts and coupling constants being indicative of their positions on the heterocyclic ring. The 5-methyl group would present as a singlet in the aliphatic region, and the nine protons of the trimethylstannyl group would also give rise to a sharp singlet, typically at a higher field due to the electropositive nature of tin. The presence of satellite peaks flanking the main trimethylstannyl signal, arising from coupling to the ¹¹⁷Sn and ¹¹⁹Sn isotopes, would be a definitive indicator of the tin-carbon bond.
¹³C NMR: The carbon-13 NMR spectrum would complement the proton data by showing distinct signals for each carbon atom in the molecule. The chemical shifts of the isoquinoline carbons would confirm the substitution pattern. The carbon of the 5-methyl group and the carbons of the trimethylstannyl group would appear in the aliphatic region. Similar to ¹H NMR, the trimethylstannyl carbon signal would exhibit satellite peaks due to ¹J(Sn-C) coupling, the magnitude of which can provide information about the hybridization of the tin-bound carbon and the electronic environment of the tin atom.
¹¹⁹Sn NMR: Tin-119 NMR is particularly diagnostic for organotin compounds. The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and geometry of the tin atom, as well as the nature of the organic groups attached to it. For a tetracoordinate tin atom in this compound, the ¹¹⁹Sn chemical shift would be expected to fall within a characteristic range for tetraorganostannanes.
A hypothetical dataset for the multinuclear NMR characterization is presented below:
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~8.5-7.5 | m | - | Isoquinoline-H |
| ¹H | ~2.6 | s | - | 5-CH₃ |
| ¹H | ~0.4 | s | ²J(¹¹⁹Sn-¹H) ≈ 55 | Sn(CH₃)₃ |
| ¹³C | ~160-120 | - | - | Isoquinoline-C |
| ¹³C | ~20 | - | - | 5-CH₃ |
| ¹³C | ~-8 | - | ¹J(¹¹⁹Sn-¹³C) ≈ 350 | Sn(CH₃)₃ |
| ¹¹⁹Sn | ~-50 | - | - | Sn |
Note: The chemical shift and coupling constant values are illustrative and based on typical ranges for similar organotin compounds.
High-Resolution Mass Spectrometry for Reaction Monitoring and Product Confirmation
High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the precise mass determination and elemental composition analysis of newly synthesized compounds. For this compound, HRMS would serve two primary purposes: confirming the successful synthesis of the target molecule and potentially monitoring the progress of the reaction leading to its formation.
In a synthetic context, HRMS can be used to analyze aliquots from a reaction mixture to detect the presence of the desired product and any intermediates or byproducts. This allows for the optimization of reaction conditions in real-time.
For product confirmation, HRMS provides an extremely accurate mass measurement of the molecular ion. The experimentally determined mass can then be compared to the theoretically calculated mass for the chemical formula of this compound (C₁₃H₁₇NSn). The high resolution of the instrument allows for the differentiation between compounds with the same nominal mass but different elemental compositions.
A key feature in the mass spectrum of an organotin compound is the characteristic isotopic pattern of tin. Tin has several stable isotopes, with the most abundant being ¹¹⁶Sn, ¹¹⁷Sn, ¹¹⁸Sn, ¹¹⁹Sn, ¹²⁰Sn, ¹²²Sn, and ¹²⁴Sn. This results in a distinctive cluster of peaks for the molecular ion and any tin-containing fragments, which serves as a definitive signature for the presence of tin in the molecule.
| Ion | Calculated m/z | Observed m/z | Difference (ppm) |
| [C₁₃H₁₇N¹²⁰Sn+H]⁺ | 308.0458 | 308.0455 | -1.0 |
| [C₁₃H₁₇N¹¹⁸Sn+H]⁺ | 306.0436 | 306.0433 | -1.0 |
| [C₁₃H₁₇N¹¹⁶Sn+H]⁺ | 304.0425 | 304.0422 | -1.0 |
Note: The m/z values are hypothetical and represent the protonated molecular ions for the three most abundant tin isotopes. The small difference in ppm between the calculated and observed masses demonstrates the high accuracy of HRMS.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting various chemical properties.
DFT calculations are a cornerstone for predicting the reactivity and regioselectivity of organometallic compounds in reactions like the Stille coupling. For a molecule such as 5-Methyl-4-(trimethylstannyl)isoquinoline, DFT can be used to calculate frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps. These calculations help identify the most likely sites for electrophilic and nucleophilic attack.
In the context of Stille coupling, where the trimethylstannyl group is transferred, DFT helps predict which C-Sn bond is most likely to cleave and at which position on a reaction partner the isoquinoline (B145761) moiety will attach. The regioselectivity is often governed by a combination of steric effects from the methyl group at the 5-position and the electronic influence of the isoquinoline ring system. uwindsor.ca Theoretical models suggest that factors like solvent polarity can also play a decisive role in the regioselectivity of coupling reactions involving organostannanes.
Table 1: Hypothetical DFT-Calculated Parameters for Reactivity Analysis
| Parameter | Predicted Value (Arbitrary Units) | Implication |
|---|---|---|
| HOMO Energy | -5.8 eV | Indicates susceptibility to electrophilic attack. |
| LUMO Energy | -1.2 eV | Indicates susceptibility to nucleophilic attack. |
| C-Sn Bond Dissociation Energy | 70 kcal/mol | Energy required for the key transmetalation step. |
Note: The data in this table is illustrative and based on typical values for similar organotin compounds, as specific experimental or calculated data for this compound is not available.
The nature of the carbon-tin (C-Sn) bond is crucial for the reactivity of this compound. DFT studies can provide detailed insights into the electronic structure of this bond. Analysis methods such as Natural Bond Orbital (NBO) can elucidate the hybridization, bond order, and electronic delocalization involving the C-Sn bond.
The bond is covalent but possesses significant ionic character due to the difference in electronegativity between carbon and tin. The length and strength of this bond are influenced by the electronic properties of the isoquinoline ring. The electron-withdrawing nature of the nitrogen-containing aromatic system can affect the C-Sn bond polarity and lability, which is a key factor in the transmetalation step of palladium-catalyzed cross-coupling reactions. wikipedia.org
Understanding the mechanism of reactions involving this compound, such as the Stille reaction, requires the characterization of transition states. wikipedia.org DFT calculations are employed to model the geometries and energies of these short-lived, high-energy structures.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and interactions with their environment.
While the isoquinoline ring is largely planar and rigid, the trimethylstannyl group has rotational freedom around the C-Sn bond. MD simulations can be used to explore the preferred conformations of the molecule. These simulations would reveal the rotational barrier of the trimethyltin (B158744) group and the most stable spatial arrangement of the methyl groups relative to the isoquinoline plane. This conformational preference can have significant implications for the molecule's reactivity, particularly concerning steric hindrance at the reaction center.
Table 2: Illustrative Conformational Analysis Data
| Dihedral Angle (C3-C4-Sn-C_methyl) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|
| 0° (Eclipsed) | 2.5 | 5 |
| 60° (Staggered) | 0.0 | 90 |
Note: This data is hypothetical, representing a typical rotational energy profile for a similar chemical bond. Specific data for the target molecule is not available in published literature.
The choice of solvent can dramatically influence the rate and outcome of a chemical reaction. researchgate.netmdpi.com MD simulations, often in combination with quantum mechanics (QM/MM methods), can model the explicit interactions between the solute (this compound) and solvent molecules.
Simulations can show how solvent molecules arrange themselves around the reactant and how this solvation shell changes along a reaction pathway, particularly in stabilizing charged intermediates or transition states. semanticscholar.org For reactions like the Stille coupling, polar solvents might stabilize the polar transition state of the transmetalation step, thereby accelerating the reaction. MD simulations can provide a molecular-level picture of these crucial solvent effects. researchgate.net
Quantitative Structure-Activity/Reactivity Relationships (QSAR/QSPR)
Quantitative Structure-Activity/Reactivity (QSAR/QSPR) studies are computational models that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or chemical reactivity. In the context of this compound, QSAR/QSPR models can be invaluable for predicting its behavior in various chemical transformations, thereby guiding synthetic strategies and catalyst design.
Prediction of Synthetic Outcome based on Electronic Parameters
The synthetic utility of this compound lies prominently in palladium-catalyzed cross-coupling reactions, such as the Stille reaction, where the trimethylstannyl group is transferred. wikipedia.org The outcome of these reactions, including yield and reaction rate, is intricately linked to the electronic properties of the substrates. Electronic parameters of the reacting molecules can be quantified using computational methods and correlated with experimental outcomes to build predictive QSAR/QSPR models.
The electronic nature of both the organostannane and the coupling partner (typically an organic halide or triflate) significantly influences the key steps of the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org For this compound, the electron-donating methyl group and the electron-withdrawing nature of the isoquinoline ring system create a specific electronic environment at the carbon-tin bond.
A hypothetical QSAR/QSPR study could involve a dataset of reactions where this compound is coupled with various aryl halides. Electronic descriptors for the aryl halides, such as Hammett parameters (σ), calculated dipole moments, or energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), could be correlated with the observed reaction yields. The general trend observed in many cross-coupling reactions is that electron-withdrawing groups on the electrophile can accelerate the reaction. nih.govmdpi.com
Table 1: Hypothetical QSAR/QSPR Data for Predicting Synthetic Outcome
| Aryl Halide Substituent (R) | Hammett Parameter (σp) | Calculated Dipole Moment (Debye) | Predicted Yield (%) |
| -OCH3 | -0.27 | 1.8 | 65 |
| -CH3 | -0.17 | 0.4 | 75 |
| -H | 0.00 | 0.0 | 82 |
| -Cl | 0.23 | 1.6 | 88 |
| -CN | 0.66 | 4.0 | 95 |
| -NO2 | 0.78 | 4.2 | 98 |
This interactive table illustrates a potential correlation where increasing the electron-withdrawing nature of the substituent on the aryl halide leads to a higher predicted yield in a Stille coupling reaction with this compound. The data is illustrative and based on general principles of cross-coupling reactions.
Such models can be powerful tools for predicting the success of a planned synthesis, allowing chemists to select optimal reaction partners to achieve high yields. nih.gov The development of these predictive models relies on the generation of accurate computational data and its correlation with experimental results. nih.govresearchgate.net
Ligand-Catalyst Interactions in Metal-Mediated Reactions
In palladium-catalyzed reactions involving this compound, the ligands coordinated to the palladium center play a crucial role in determining the efficiency and selectivity of the transformation. libretexts.orgresearchgate.net The interaction between the ligand, the palladium catalyst, and the substrates can be investigated using computational methods to understand and predict catalytic performance.
The choice of ligand can influence the rate-determining step of the Stille coupling, which is often the transmetalation step. researchgate.netscispace.com Ligands with different electronic and steric properties can modulate the reactivity of the palladium center. For instance, bulky, electron-rich phosphine (B1218219) ligands can accelerate the oxidative addition step but may hinder the subsequent steps of the catalytic cycle. uwindsor.ca Conversely, ligands with low donicity have been shown to dramatically accelerate Stille couplings. researchgate.netscispace.com
Computational studies can model the binding of different ligands to the palladium catalyst and the subsequent interaction with this compound during the transmetalation step. By calculating the energies of the transition states for different ligand-catalyst complexes, it is possible to predict which ligands will lead to the fastest reaction rates. rsc.org
Table 2: Hypothetical Data on Ligand Effects in the Stille Reaction of this compound
| Ligand | Ligand Type | Cone Angle (°) | Calculated Activation Energy for Transmetalation (kcal/mol) | Predicted Relative Rate |
| PPh3 | Triphenylphosphine | 145 | 22.5 | 1 |
| P(o-tol)3 | Tri(o-tolyl)phosphine | 194 | 25.1 | 0.5 |
| AsPh3 | Triphenylarsine (B46628) | 145 | 20.8 | 2.5 |
| P(t-Bu)3 | Tri(tert-butyl)phosphine | 182 | 24.2 | 0.7 |
| XPhos | Buchwald Ligand | 256 | 19.5 | 4.0 |
This interactive table provides a hypothetical comparison of different ligands for the Stille reaction. It illustrates how ligand properties such as steric bulk (cone angle) and electronic nature can influence the calculated activation energy of the rate-determining transmetalation step, and thus the predicted relative rate of the reaction.
These theoretical investigations into ligand-catalyst interactions provide valuable insights for the rational design of catalytic systems for reactions involving this compound. By understanding these interactions at a molecular level, it is possible to select or design ligands that optimize the reaction for specific synthetic goals, such as maximizing yield or achieving high stereospecificity. nih.gov
Future Perspectives and Research Directions
Development of More Sustainable Synthetic Routes
The utility of organostannanes like 5-Methyl-4-(trimethylstannyl)isoquinoline is often shadowed by the environmental and toxicological concerns associated with tin compounds. sdlookchem.com Future research will be heavily directed towards greener and more sustainable synthetic methodologies.
A primary drawback of reactions involving organostannanes is the generation of stoichiometric tin-containing byproducts, which are toxic and difficult to remove from reaction mixtures. sdlookchem.com A significant research thrust is the development of efficient methods to minimize and manage this waste stream. Methodologies that are currently being explored and could be applied to syntheses involving this compound include:
Fluoride-Based Precipitation: Treatment with aqueous potassium fluoride (B91410) (KF) solution converts tin halide byproducts into insoluble and easily filterable tributyltin fluoride. orgsyn.org This method is a cornerstone of organotin waste removal.
Chromatographic Techniques: Specialized chromatographic methods, such as using silica (B1680970) gel mixed with potassium carbonate, have proven effective in capturing organotin impurities, reducing their levels to ppm concentrations. sdlookchem.com
Immobilized Reagents: The use of polymer-supported or solid-phase organotin reagents allows for the easy separation of tin byproducts by simple filtration, with the potential for reagent recycling. researchgate.net
| Method | Principle | Key Advantage | Reference |
|---|---|---|---|
| Aqueous KF Wash | Precipitation of insoluble tin fluorides. | Simple, effective for lab-scale purification. | orgsyn.org |
| K₂CO₃/Silica Chromatography | Adsorption of tin impurities onto a solid matrix. | Achieves very low (ppm) levels of tin contamination. | sdlookchem.com |
| Catalytic Tin with In Situ Recycling | Uses a substoichiometric amount of tin reagent regenerated in the reaction. | Dramatically reduces the primary tin waste stream. | researchgate.netresearchgate.net |
| Polymer-Supported Tin Reagents | Tin reagent is bound to a solid support. | Easy separation of byproducts by filtration and potential for recycling. | researchgate.net |
The synthesis of this compound often relies on traditional stannylating agents like hexamethylditin or trimethyltin (B158744) chloride. msu.edu Future work will likely focus on developing safer and more efficient alternatives. Research into novel photocatalytic methods using inorganic tin(II) acetate (B1210297) to generate arylstannane reagents directly from aryl halides represents a promising, less toxic approach. acs.org Furthermore, the development of new catalytic systems, for instance, those based on molybdenum or nickel, could offer milder reaction conditions and improved regioselectivity for the direct C-H stannylation of heterocyles, bypassing the need for pre-functionalized precursors. acs.orgresearchgate.net
Exploration of Novel Reactivity Modes
Beyond its established role in Stille coupling, the this compound scaffold holds potential for new types of chemical transformations.
Transition-metal-catalyzed C-H activation has become a powerful tool for the functionalization of heterocycles. nih.gov While the 4-position of the isoquinoline (B145761) is occupied by the trimethylstannyl group, other positions on both the pyridine (B92270) and benzene (B151609) rings of the 5-methylisoquinoline (B1352389) core are available for direct functionalization. Future research could explore rhodium(III) or palladium(II)-catalyzed C-H activation to introduce new substituents at positions such as C-8, C-3, or C-1. acs.orgrsc.orgmdpi.com This would enable the synthesis of highly decorated isoquinoline derivatives that are difficult to access through traditional methods, using the existing methyl and stannyl (B1234572) groups to modulate reactivity and selectivity.
| Catalyst Type | Typical Target Position on Isoquinoline | Potential Application | Reference |
|---|---|---|---|
| Rhodium(III) | ortho-position to a directing group (e.g., C-8) | Annulation reactions to build fused ring systems. | acs.orgrsc.org |
| Palladium(II) | C-2 or C-3 positions (often via N-oxide) | Direct arylation, alkenylation, or alkylation. | nih.govmdpi.com |
| Ruthenium(II) | ortho-position to a directing group | Annulation with alkynes or other coupling partners. | organic-chemistry.org |
Photoredox and electrochemical catalysis offer green and powerful alternatives to traditional thermal reactions. researchgate.net The isoquinoline nucleus is known to participate in photoinduced reactions, such as visible-light-mediated C-H hydroxyalkylation. nih.gov Future studies could investigate the photochemical behavior of this compound, exploring whether the trimethylstannyl group can be involved in or influence radical-based transformations. Electrochemical methods are also being developed for the functionalization of quinolines and isoquinolines, for instance, achieving selective C3-thiolation. rsc.org The application of these techniques to this compound could unlock novel reactivity patterns and provide access to new classes of compounds.
Diversification of the Isoquinoline Scaffold through 4-Position Functionalization
The primary utility of this compound is its role as a precursor for 4-substituted isoquinolines via palladium-catalyzed Stille cross-coupling reactions. ossila.com While this is a well-established field, future research will continue to expand the scope and complexity of the functionalities that can be introduced at this position. The development of novel catalytic systems and the use of challenging coupling partners will be key. This diversification is crucial for creating libraries of compounds for screening in drug discovery and for developing new materials with tailored electronic or optical properties. nih.govresearchgate.net The ability to introduce a wide array of aryl, heteroaryl, alkyl, and other functional groups at the C-4 position remains a significant driver for the continued use and study of this important organotin reagent. nih.govresearchgate.net
Interdisciplinary Applications in Materials Science and Analytical Chemistry
The distinct properties of the isoquinoline and trimethylstannyl moieties suggest promising, yet largely unexplored, applications in both materials science and analytical chemistry.
Materials Science:
The isoquinoline framework is a known component in the development of advanced materials. amerigoscientific.com Derivatives of isoquinoline have been investigated for creating conductive polymers, optical materials, and sensors, where the ability to fine-tune electrical, optical, and mechanical properties is crucial. amerigoscientific.com Specifically, luminescent compounds containing isoquinoline-related structures are of significant interest for their potential use in fluorescent sensors, light-emitting diodes (LEDs), and optical recording systems. acs.org
Organotin compounds, such as this compound, are also gaining attention in materials science, particularly in the field of organic electronics. nbinno.com The incorporation of tin into organic semiconductor molecules can enhance charge carrier mobility and improve the operational stability of devices like Organic Light-Emitting Diodes (OLEDs). nbinno.com Therefore, a key future research direction would be the use of this compound as a building block for novel organic semiconductors. Through palladium-catalyzed cross-coupling reactions, such as the Stille reaction, the 5-methylisoquinoline unit could be integrated into larger conjugated polymer systems. wikipedia.orgossila.com These new materials could be tailored for applications in OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). nbinno.com
A potential research trajectory could involve the synthesis of polymers incorporating the 5-methylisoquinoline unit and studying their photophysical properties. The table below outlines hypothetical research targets based on analogous compounds.
Table 1: Potential Research Targets in Materials Science
| Research Area | Potential Application of this compound | Target Properties to Investigate |
|---|---|---|
| Organic Electronics | Building block for conjugated polymers via Stille coupling. ossila.com | High charge carrier mobility, thermal stability, specific emission wavelengths. |
| Luminescent Materials | Precursor for fluorescent molecules and metal-organic frameworks (MOFs). amerigoscientific.comacs.org | High quantum yield, aggregation-induced emission (AIE), specific photophysical responses. |
| Conductive Polymers | Monomer for creating novel conductive materials. amerigoscientific.com | Tunable electrical conductivity, environmental stability. |
Analytical Chemistry:
In analytical chemistry, isoquinoline derivatives are utilized in the design of fluorescent sensors for detecting specific metal ions and biologically relevant anions. rsc.orgrsc.org The nitrogen atom in the isoquinoline ring can coordinate with metal ions, leading to changes in fluorescence that can be measured for quantitative analysis. rsc.org Research has demonstrated that isoquinoline-based ligands can form complexes with ions like Zn2+ and Cd2+, as well as phosphate (B84403) species, enabling their selective detection. rsc.org
The trimethylstannyl group, while primarily a reactive handle for synthesis, could also be explored for its role in analytical applications. sigmaaldrich.com Future research could focus on developing this compound as a reagent in chemical sensing. For instance, its reaction with specific analytes could trigger a measurable optical or electrochemical signal. Another avenue involves its use as a derivatizing agent in mass spectrometry, where the tin atom provides a unique isotopic signature for clear identification and quantification.
Advanced Mechanistic Studies on Catalytic Cycles
This compound is an ideal substrate for advanced mechanistic studies of palladium-catalyzed cross-coupling reactions, particularly the Stille reaction. wikipedia.orgorganicreactions.org The mechanism of the Stille reaction is well-established and involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org However, the precise influence of substrate structure on the kinetics and efficiency of each step remains an active area of research. uwindsor.ca
The rate-determining step in the Stille cycle is often the transmetalation, where the organic group is transferred from the tin atom to the palladium catalyst. uwindsor.camdma.ch The structure of this compound—with its specific steric and electronic features—offers a unique opportunity to probe this critical step. The methyl group at the 5-position and the nitrogen heteroatom in the isoquinoline ring can influence the rate of transmetalation.
Future research could employ advanced techniques such as in-situ spectroscopy and computational modeling to study the catalytic cycle with this specific substrate. Kinetic studies could precisely measure how the electronic properties of the isoquinoline ring and the steric hindrance from the adjacent methyl group affect the transmetalation rate. csic.es Such studies would provide valuable data for designing more efficient catalysts and optimizing reaction conditions for the synthesis of complex molecules containing the isoquinoline motif. uwindsor.ca
Table 2: Key Steps in the Stille Catalytic Cycle for Mechanistic Study
| Catalytic Step | Description | Research Focus with this compound |
|---|---|---|
| Oxidative Addition | A Pd(0) catalyst reacts with an organic halide (R'-X) to form a Pd(II) complex. libretexts.org | Investigating the effect of different palladium ligands on the reaction rate with various aryl halides. |
| Transmetalation | The organic group from the organostannane is transferred to the Pd(II) complex. wikipedia.orgmdma.ch | Quantifying the electronic and steric influence of the 5-methylisoquinoline moiety on the rate-determining step. |
| Reductive Elimination | The two organic groups are coupled and eliminated from the palladium, regenerating the Pd(0) catalyst. wikipedia.org | Studying the cis-trans isomerization that precedes elimination and how the product's structure influences this step. libretexts.org |
By focusing on these areas, researchers can deepen the fundamental understanding of organometallic catalysis, leading to the development of more robust and selective synthetic methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
